molecular formula C20H11N3O8 B11085751 (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11085751
M. Wt: 421.3 g/mol
InChI Key: VVXAASFTOOXURF-GDNBJRDFSA-N
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Description

4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and an oxazole ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Utilizing aldehydes and ketones to form the oxazole ring.

    Nitration: Introducing nitro groups into the aromatic rings under controlled conditions.

    Cyclization: Forming the oxazole ring through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: Aromatic substitution reactions can occur, especially on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation Products: Dinitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic rings enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE: An isomer with a different configuration around the double bond.

    4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)-1,3-OXAZOL-5-ONE: A similar compound with a thiophene ring instead of a furan ring.

Properties

Molecular Formula

C20H11N3O8

Molecular Weight

421.3 g/mol

IUPAC Name

(4Z)-4-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H11N3O8/c24-20-15(21-19(31-20)18-5-2-8-29-18)10-12-3-1-4-14(9-12)30-17-7-6-13(22(25)26)11-16(17)23(27)28/h1-11H/b15-10-

InChI Key

VVXAASFTOOXURF-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CO4

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CO4

Origin of Product

United States

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